![molecular formula C19H19N3O3 B1237603 N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 6259-52-5](/img/structure/B1237603.png)
N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide is a member of indoles.
Scientific Research Applications
Solvatochromism and Molecular Interactions :
- N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex interactions with solvents, forming bifurcate hydrogen bonds and exhibiting solvatochromic behavior. These interactions are influenced by temperature, phase state, and the protophilic properties of the medium, which is relevant for understanding molecular solvation dynamics (Krivoruchka et al., 2004).
Structural Analysis and Synthesis :
- Research on related compounds like 2-chloro-N-(3-methylphenyl)acetamide helps in understanding molecular conformations and bonding characteristics. Such studies are crucial for synthetic chemistry and material science (Gowda et al., 2007).
Electrochemical Behavior :
- Studies on compounds like nifedipine, which shares structural similarities with N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide, provide insights into the electrochemical behavior of these compounds in protic media. This is significant for applications in electrochemistry and materials science (Hazard et al., 1991).
Molecular Structure and Complex Formation :
- Research on the molecular structure of complexes, like those formed by N-(4-Methyl-2-nitrophenyl)acetamide, contributes to a deeper understanding of intermolecular interactions and hydrogen bonding. These insights are valuable for designing new materials and drugs (Krivoruchka et al., 2002).
Pharmacological Investigations :
- While direct studies on this compound are limited, research on structurally related compounds provides valuable pharmacological insights. For instance, derivatives like Nifedipine have been investigated for their potential therapeutic applications, including their interaction with biological molecules (Panchal et al., 2020).
Properties
CAS No. |
6259-52-5 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-9-16-10-15(5-8-18(16)21(13)2)12-20-19(23)11-14-3-6-17(7-4-14)22(24)25/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
YZGBPEZHIPIMSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


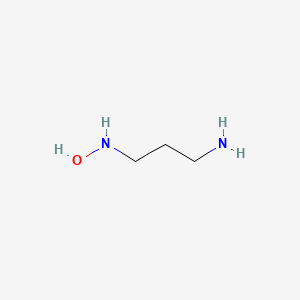
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
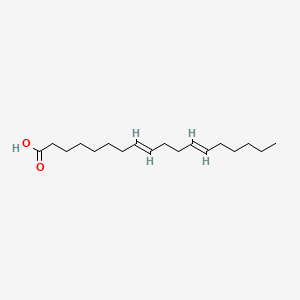




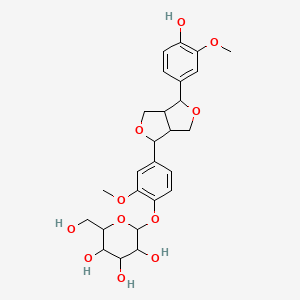
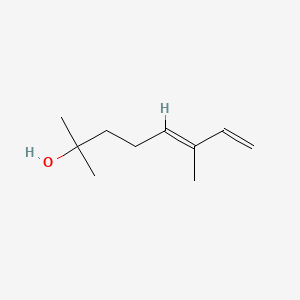
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
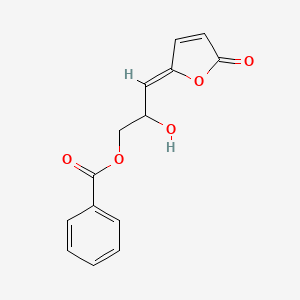
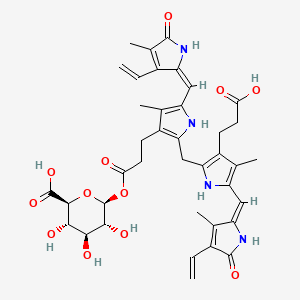
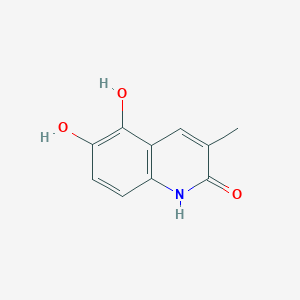
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
